1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which consists of a cyclopropane ring fused with a pyridine ring and a carboxylic acid functional group. The molecular formula for this compound is , and its molecular weight is approximately 188.18 g/mol. This compound features a cyano group attached to the pyridine ring, which significantly influences its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The primary function of 1-(5-Cytopyridin-2-yl)cyclopropane-1-carboxylic acid is proposed to be the inhibition of Cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2D6, and CYP3A4, which are involved in drug metabolism []. However, detailed information regarding the specific mechanism of inhibition is not available in the current literature.
The chemical reactivity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can be attributed to both the carboxylic acid group and the cyano group. Potential reactions include:
These reactions highlight its versatility as a building block in organic synthesis .
Research into the biological activity of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has indicated potential pharmacological properties. Compounds featuring pyridine and cyclopropane moieties often exhibit significant biological activities, including:
Further investigations are required to fully elucidate its biological mechanisms and therapeutic potentials .
Several synthetic routes can be employed to produce 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid:
These methods demonstrate the compound's accessibility for further research and development in synthetic chemistry .
The applications of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid span multiple fields:
Its unique structure provides opportunities for innovation in these sectors .
Interaction studies involving 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:
Such studies are essential for advancing this compound toward practical applications in medicine and agriculture .
Several compounds share structural similarities with 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.92 | Methyl group instead of cyano |
1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.88 | Different position of methyl substitution |
1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.85 | Variation in methyl position affecting reactivity |
1-(Pyridin-2-yl)cyclopropanecarboxylic acid | 0.84 | Lacks cyano group, altering biological activity |
These compounds illustrate variations that impact their chemical behavior and potential applications, highlighting the uniqueness of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid within this class of molecules .